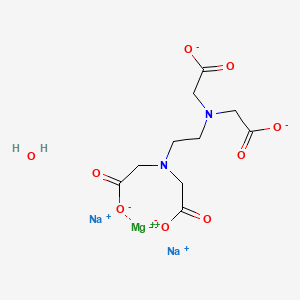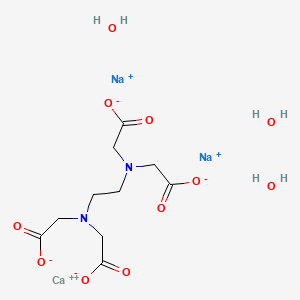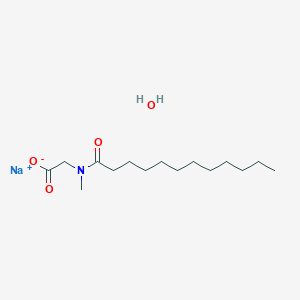
Dibenzofuran-2-sulfonic acid hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran-2-sulfonic acid hydrate typically involves the sulfonation of dibenzofuran. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-sulfonation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The final product is then purified through crystallization or recrystallization techniques to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran-2-sulfonic acid hydrate undergoes various chemical reactions, including:
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride; reactions are usually carried out in alcohol or aqueous media at room temperature.
Substitution: Various nucleophiles such as amines or alcohols; reactions are performed in polar solvents under reflux conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Substituted dibenzofuran derivatives.
Scientific Research Applications
Chemistry: Dibenzofuran-2-sulfonic acid hydrate is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a probe in various biochemical assays .
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor for the synthesis of potential drug candidates .
Industry: In industrial applications, it is employed in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of dibenzofuran-2-sulfonic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use . The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
- Dibenzofuran-3-sulfonic acid hydrate
- Dibenzofuran-4-sulfonic acid hydrate
- Benzofuran-2-sulfonic acid hydrate
Comparison: Dibenzofuran-2-sulfonic acid hydrate is unique due to its specific sulfonation position, which influences its chemical reactivity and binding properties . Compared to its isomers, it may exhibit different solubility, stability, and biological activity profiles . This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
dibenzofuran-2-sulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S.H2O/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;/h1-7H,(H,13,14,15);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMWDYAVJTYCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride](/img/structure/B8022180.png)




![tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;hydrate](/img/structure/B8022236.png)


